

An In-depth Technical Guide to Fmoc-Protected DMT-Dt PEG2 NH2 Amidite

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Compound of Interest

Fmoc-protected DMT-Dt PEG2

NH2 amidite

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This technical guide provides a comprehensive overview of the properties, synthesis, and application of **Fmoc-protected DMT-Dt PEG2 NH2 amidite**, a key reagent for the incorporation of a primary amine with a polyethylene glycol (PEG) spacer into synthetic oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and diagnostics who are utilizing modified oligonucleotides.

Core Properties

Fmoc-protected DMT-Dt PEG2 NH2 amidite is a phosphoramidite monomer used in automated solid-phase oligonucleotide synthesis. The presence of a dimethoxytrityl (DMT) group on the 5'-hydroxyl allows for the monitoring of coupling efficiency and enables standard phosphoramidite synthesis protocols. The fluorenylmethyloxycarbonyl (Fmoc) group protects the primary amine at the terminus of the PEG2 linker, which can be selectively removed post-synthesis to allow for the conjugation of various molecules. The PEG2 spacer enhances the solubility of the resulting oligonucleotide and provides a flexible linker arm.

Table 1: Physicochemical Properties



Property	Value	
Molecular Formula	C58H69N4O12P[1]	
Molecular Weight	1045.16 g/mol [1]	
CAS Number	2416858-32-5[1]	
Purity (Typical)	≥98.0% (HPLC)	
Appearance	White to off-white solid	
Storage	-20°C[2]	
Solubility	Soluble in anhydrous acetonitrile	

Experimental Protocols

The following protocols outline the general procedures for the use of **Fmoc-protected DMT-Dt PEG2 NH2 amidite** in the synthesis of amine-modified oligonucleotides.

Preparation of the Phosphoramidite Solution

- Reagent Handling: Allow the vial of Fmoc-protected DMT-Dt PEG2 NH2 amidite to warm to room temperature before opening to prevent moisture condensation.
- Dissolution: Dissolve the amidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M) for use on an automated DNA synthesizer. Ensure the solvent is of high purity and low water content to maintain phosphoramidite stability and coupling efficiency.

Automated Oligonucleotide Synthesis

The synthesis follows the standard phosphoramidite cycle. The **Fmoc-protected DMT-Dt PEG2 NH2 amidite** is coupled to the 5'-terminus of the growing oligonucleotide chain.

Table 2: Standard Phosphoramidite Coupling Cycle Parameters



Step	Reagent/Action	Time	Purpose
1. Detritylation	3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)	60-120 sec	Removal of the 5'- DMT protecting group from the support- bound oligonucleotide.
2. Activation/Coupling	Amidite solution + Activator (e.g., 0.45 M Tetrazole)	2 min	Coupling of the phosphoramidite to the free 5'-hydroxyl group. A 2-minute coupling time is generally recommended for amino-modifier phosphoramidites.[3]
3. Capping	Capping Reagent A (Acetic Anhydride/Pyridine/TH F) and B (N- Methylimidazole/THF)	30 sec	Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
4. Oxidation	0.02 M lodine in THF/Water/Pyridine	30 sec	Oxidation of the phosphite triester linkage to the more stable phosphate triester.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed.

- Cleavage from Support: The oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide at room temperature.
- Base Deprotection: The cyanoethyl phosphate protecting groups and the protecting groups on the nucleobases are removed by incubation in concentrated ammonium hydroxide.



• Fmoc Group Removal: The Fmoc protecting group is base-labile and is typically removed during the standard ammonium hydroxide deprotection step.[4] For applications requiring orthogonal deprotection, the Fmoc group can be removed on the solid support prior to cleavage using a weak base solution, such as 20% piperidine in dimethylformamide (DMF).

Purification of the Amine-Modified Oligonucleotide

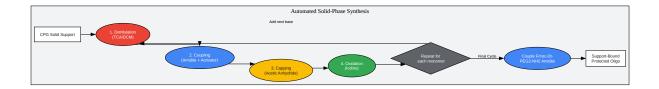
Purification is essential to remove truncated sequences and other impurities.

- DMT-On Purification (Optional): If the final 5'-DMT group was left on, the crude oligonucleotide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophobic DMT group allows for the separation of the full-length product from failure sequences. The collected fraction is then treated with an acid (e.g., 80% acetic acid) to remove the DMT group.
- Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on their charge, which is proportional to their length. It is effective for purifying full-length oligonucleotides from shorter failure sequences.
- Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides high-resolution separation based on size and is particularly useful for long oligonucleotides or when high purity is required.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and modification of oligonucleotides using **Fmoc-protected DMT-Dt PEG2 NH2 amidite**.

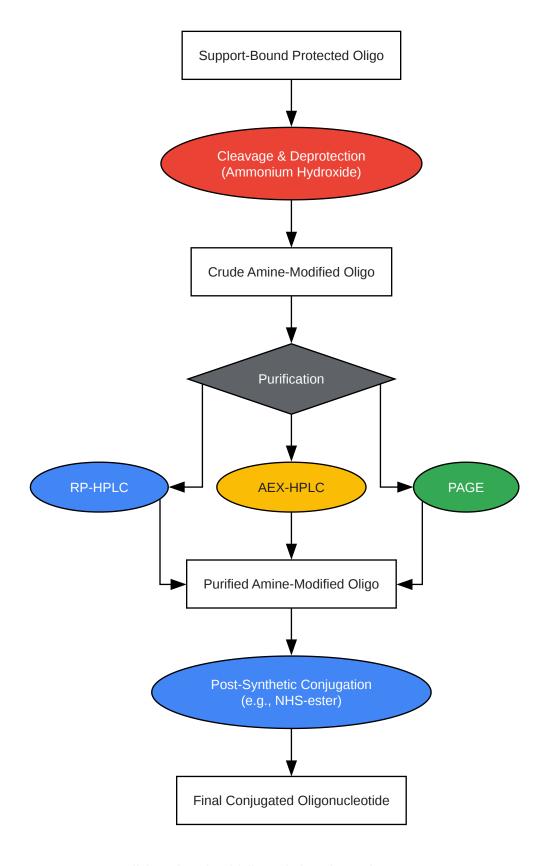




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Caption: Automated solid-phase synthesis cycle for oligonucleotide synthesis.





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Caption: Post-synthesis processing and conjugation workflow.



Applications in Research and Drug Development

The primary application of **Fmoc-protected DMT-Dt PEG2 NH2 amidite** is the introduction of a reactive primary amine at a specific site within an oligonucleotide. This amine can then be used for the covalent attachment of a wide range of molecules, including:

- Fluorophores and Quenchers: For use in diagnostic assays such as real-time PCR and fluorescence in situ hybridization (FISH).
- Biotin: For immobilization onto streptavidin-coated surfaces or for affinity purification.
- Peptides and Proteins: To create oligonucleotide-protein conjugates for targeted delivery or therapeutic applications.
- Therapeutic Agents: For the development of targeted drug delivery systems.
- Lipids: To enhance cellular uptake and pharmacokinetic properties of therapeutic oligonucleotides.

The PEG linker provides spatial separation between the oligonucleotide and the conjugated molecule, which can be crucial for maintaining the biological activity of both moieties. The hydrophilic nature of the PEG spacer can also improve the aqueous solubility of the final conjugate.

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